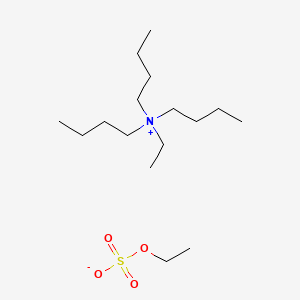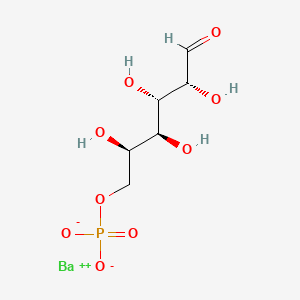
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
Übersicht
Beschreibung
“1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also exhibit various pharmaceutical and biological activities .
Molecular Structure Analysis
Thiazoles, including “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one”, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Exploration
A study focused on determining the molecular structure parameters of new derivatives of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one for potential antioxidant applications. Through QSAR analysis, it was found that antioxidant activity is influenced by several molecular descriptors such as polarization, dipole moment, lipophilicity, and energy parameters. The study concluded that molecules with smaller volume and surface area showed higher levels of antioxidant activity, providing a theoretical basis for designing new antioxidants (І. Drapak et al., 2019).
Anti-Breast Cancer Potential
Research into the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles derived from 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one demonstrated promising anti-breast cancer activities. The compounds were evaluated against MCF-7 tumor cells, showing potential as anti-breast cancer agents with several compounds exhibiting promising activities (Huda K. Mahmoud et al., 2021).
COVID-19 Protease Inhibition
Another study synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moiety for targeting COVID-19 main protease, utilizing 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one as a predecessor. These compounds exhibited good docking scores against the COVID-19 main protease, indicating potential antiviral activity (Huda R. M. Rashdan et al., 2021).
Antimicrobial and Antioxidant Evaluation
A study on the synthesis of new imidazole-based heterocycles from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone showcased significant antimicrobial and antioxidant activities. These compounds, including derivatives of thiazole, demonstrated excellent antibacterial activities and potent antioxidative activities, offering a pathway for further pharmaceutical developments (B. F. Abdel-Wahab et al., 2011).
Zukünftige Richtungen
Thiazoles have a wide range of applications in the field of drug design and discovery . Future research could focus on the design and structure-activity relationship of bioactive molecules, including “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one”. Further studies could also explore its potential biological activities and applications in different fields .
Eigenschaften
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKZUOBXJWMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337235 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
CAS RN |
7520-94-7 | |
| Record name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
